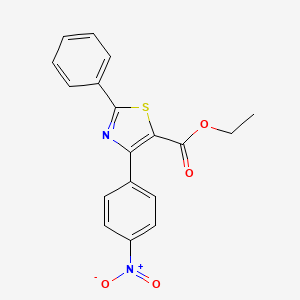![molecular formula C19H25ClN2O B4888286 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects. It has been reported to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for investigating the serotonergic system. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is its potential for off-target effects, as it may bind to other receptors in addition to serotonin receptors.
Future Directions
There are several future directions for the investigation of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine may also be useful in the development of new drugs that target the serotonergic system. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is a synthetic compound that has been used in scientific research to investigate its potential therapeutic effects. It acts on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects and may have potential therapeutic applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential uses.
Scientific Research Applications
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been used in scientific research to investigate its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease and depression.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(5-methylfuran-2-yl)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O/c1-15(19-7-6-16(2)23-19)8-9-21-10-12-22(13-11-21)18-5-3-4-17(20)14-18/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALXXAYWFIHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)
![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4888287.png)

